molecular formula C₂₁H₂₀O₁₀ B1144663 Luteolin 7-O-α-L-Rhamnoside CAS No. 18016-54-1

Luteolin 7-O-α-L-Rhamnoside

Numéro de catalogue: B1144663
Numéro CAS: 18016-54-1
Poids moléculaire: 432.38
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Luteolin 7-O-α-L-Rhamnoside, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₀O₁₀ and its molecular weight is 432.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Luteolin 7-O-α-L-rhamnoside exhibits significant anti-inflammatory properties. It has been shown to inhibit various inflammatory mediators and pathways, making it a candidate for treating chronic inflammatory diseases.

Case Study Summary :

  • Animal Model : Male Sprague-Dawley rats
  • Dosage : 50 mg/kg intraperitoneally
  • Effect : Attenuated mechanical hyperalgesia and cold hyperalgesia by modulating inflammatory cytokines such as IL-6 and TNF-α .
SubstanceInhibition of Inflammation (%)
This compound3.68 ± 0.2
Indomethacin21.06 ± 3.8

Antioxidant Activity

The compound demonstrates potent antioxidant activity, which is crucial in combating oxidative stress-related diseases.

Research Findings :

  • This compound activates the Nrf2 signaling pathway, enhancing the expression of phase II detoxifying enzymes like heme oxygenase-1 (HO-1) .
ParameterEffect
HO-1 ActivationSignificant increase post-treatment
ROS ProductionReduced significantly in treated cells

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Study Overview :

  • Source : Isolated from Terminalia bellerica
  • Target Pathogens :
    • Bacteria: Escherichia coli, Salmonella Stanley, Bacillus anthracis, Klebsiella pneumonia
    • Fungi: Aspergillus niger, Aspergillus flavus

The compound exhibited broad-spectrum antimicrobial activity, suggesting its potential use in treating infections .

Neuroprotective Effects

This compound has shown neuroprotective properties in models of neurodegenerative diseases.

Clinical Insights :

  • It reduces neuroinflammation and oxidative stress in neuronal cells, which is beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders .

Potential Applications in Medicine

  • Chronic Pain Management
    • Luteolin’s ability to modulate pain pathways makes it a promising adjuvant therapy for chronic pain conditions such as rheumatoid arthritis and neuropathic pain .
  • Dental Health
    • The compound's antibacterial effects suggest its utility in dental treatments, particularly for pulpitis and periodontitis, where inflammation and bacterial infection are prevalent .
  • Functional Foods
    • Given its health benefits, this compound can be incorporated into functional foods aimed at preventing inflammation-related diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Luteolin 7-O-α-L-Rhamnoside from plant sources?

Methodological Answer: Isolation typically involves sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Key steps include:

  • Column Chromatography : Silica gel or reversed-phase (RP18) columns with gradient elution (e.g., CHCl₃/MeOH or MeOH/H₂O) to fractionate crude extracts .
  • Repeated Fractionation : Fractions rich in flavonoids are re-chromatographed using solvent systems like CHCl₃/acetone (5:1) or MeOH/acetone/H₂O (1:1:1.5) to enhance purity .
  • Detection : UV-Vis spectroscopy (e.g., dark purple spots under UV light) and spray reagents (e.g., AlCl₃ for flavonoid identification) guide fraction selection .
  • Validation : Final purity is confirmed via HPLC coupled with mass spectrometry (LC-ESI-QTOF-MS/MS) .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy :
    • 1H-NMR : Identifies rhamnose protons (e.g., δ 1.0–1.3 ppm for methyl groups) and aglycone protons (e.g., H-6 and H-8 signals at δ 6.1–6.9 ppm) .
    • 13C-NMR : Confirms glycosidic linkages (e.g., C-7 downfield shift due to rhamnosylation) .
  • Mass Spectrometry : HR-ESI-MS provides molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns to verify sugar moieties .
  • Acid Hydrolysis : Hydrolysis with HCl/MeOH followed by co-chromatography with authentic sugars (e.g., rhamnose) confirms monosaccharide identity .

Advanced Research Questions

Q. How can researchers address challenges in distinguishing this compound from structurally similar flavonoid glycosides?

Methodological Answer:

  • Isomeric Differentiation : Use 2D NMR techniques (e.g., COSY, HMBC) to resolve overlapping signals. For example, HMBC correlations between rhamnose anomeric protons (δ 4.5–5.5 ppm) and luteolin’s C-7 position confirm the glycosylation site .
  • Enzymatic Hydrolysis : Specific glycosidases (e.g., α-L-rhamnosidases) cleave rhamnose residues, allowing comparison of aglycone products with standards .
  • Advanced MS/MS : LC-ESI-QTOF-MS/MS with collision-induced dissociation (CID) distinguishes glycosylation patterns based on characteristic fragment ions (e.g., loss of 146 Da for rhamnose) .

Q. What experimental strategies are employed to study the glycosylation-dependent bioactivity of this compound?

Methodological Answer:

  • Comparative Aglycone Studies : Compare bioactivity of this compound with its aglycone (luteolin) in assays such as:
    • Antioxidant Activity : DPPH/ABTS radical scavenging assays to assess glycosylation’s impact on redox potential .
    • Anti-inflammatory Models : Measure NO inhibition in macrophage cells (e.g., RAW 264.7) to evaluate rhamnoside-specific effects .
  • Molecular Docking : Simulate interactions between the glycosylated compound and target proteins (e.g., caspase-3 or VEGFR-2) using software like AutoDock. High binding energy (e.g., −6.44 to −9.68 kcal/mol) suggests functional relevance .

Q. How can proteomic and metabolomic data integration elucidate the role of this compound in plant stress responses?

Methodological Answer:

  • Multi-Omics Integration :
    • Metabolomics : Quantify flavonoid derivatives (e.g., kaempferol 3-O-α-L-rhamnoside) via LC-MS to map glycosylation pathways under stress .
    • Proteomics : Identify upregulated enzymes (e.g., UDP-glycosyltransferases) via 2D-DIGE or LC-MS/MS, linking them to flavonoid biosynthesis .
  • Pathway Analysis : Tools like KEGG or MapMan correlate metabolite accumulation (e.g., luteolin glycosides) with stress-responsive pathways (e.g., flavonoid biosynthesis) .

Propriétés

Numéro CAS

18016-54-1

Formule moléculaire

C₂₁H₂₀O₁₀

Poids moléculaire

432.38

Synonymes

3’,4’,5,7-Tetrahydroxy-flavone 7-Rhamnoside;  Luteolin 7-α-L-Rhamnopyranoside;  7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one;  Luteolin 7-O-Rhamnoside;  _x000B_

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.